![molecular formula C8H12O3 B2626862 Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] CAS No. 2470439-90-6](/img/structure/B2626862.png)
Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]
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Overview
Description
Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is a unique structure that offers opportunities for developing advanced materials, drug delivery systems, and nanotechnology-based solutions. It’s a part of a series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo [3.1.0]hexane frameworks .
Molecular Structure Analysis
The molecular structure of Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is unique and offers opportunities for developing advanced materials. Its linear formula is C4H2O4, and it has a molecular weight of 114.058 .Scientific Research Applications
Antitumor Agents
Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] compounds have been studied as potential antitumor agents . They have shown promising antiproliferative activity and have been tested against human erythroleukemic cell line K562 tumor cell line . The compounds were found to be cytotoxic against murine fibroblast 3T3 and SV-40 transformed murine fibroblast 3T3-SV40 cell lines .
Actin Cytoskeleton Transformation
These compounds have been observed to cause significant cell-cycle perturbation with higher accumulation of cells in the G0/G1 phase . They have also been found to cause changes in the actin cytoskeleton of cells .
Skeletal Editing of Organic Molecules
The compound EN300-27105983 has been used as a key reagent in a method for the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .
Synthesis of Spirocycles
Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is a type of spirocyclic compound . Spirocyclic compounds are widely used in the synthesis of various organic compounds .
Organocatalytic Reactions
These compounds have been used in organocatalytic reactions . For example, a three-component organocatalytic reaction of 1,3-dipolar cycloaddition between the in situ generated azomethine ylides and 3-substituted 1,2-diphenylcyclopropenes has been described .
Chemical Synthesis
The compound EN300-27105983 is available from chemical suppliers for use in various chemical synthesis applications .
Mechanism of Action
The compounds containing spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] have been studied as potential antitumor agents. They have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .
Future Directions
properties
IUPAC Name |
spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-9-4-2-8(1)7-6(11-7)5-10-8/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRWTXTYJZZLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3C(O3)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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